molecular formula C25H23NO4 B557452 Fmoc-L-homophenylalanine CAS No. 132684-59-4

Fmoc-L-homophenylalanine

Cat. No. B557452
M. Wt: 401.5 g/mol
InChI Key: CIHPCIUGLIZADU-QHCPKHFHSA-N
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Description

Fmoc-L-homophenylalanine is a synthetic amino acid with a phenylalanine side chain and a Fmoc (9-fluorenylmethoxycarbonyl) protecting group . It is used as an active pharmaceutical intermediate . The IUPAC name for Fmoc-L-homophenylalanine is (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid .


Synthesis Analysis

Fmoc-L-homophenylalanine is used in peptide synthesis and protein engineering. It can be used to modify the properties of peptides and proteins, enhancing their biological activity and stability .


Molecular Structure Analysis

The molecular formula of Fmoc-L-homophenylalanine is C25H23NO4, and its molecular weight is 401.45 . It appears as a white powder .


Chemical Reactions Analysis

Fmoc-L-homophenylalanine is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base .


Physical And Chemical Properties Analysis

Fmoc-L-homophenylalanine has a melting point of 142 - 159 °C . It is slightly soluble in water . The optical rotation is [a]D20 = -9 ± 2 ° (C=1, DMF) .

Scientific Research Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, show promise in antibacterial and anti-inflammatory applications. These nanoassemblies can be incorporated within resin-based composites to inhibit bacterial growth without affecting mechanical and optical properties of the materials (Schnaider et al., 2019).

  • Signal Transduction Studies : Fmoc-protected phenylalanine derivatives, such as 4-carboxydifluoromethyl-L-phenylalanine, are useful as phosphotyrosyl mimetics for studying signal transduction pathways. These compounds have orthogonal protection suitable for preparing inhibitors directed against various signal transduction pathways (Yao et al., 1999).

  • Self-Assembly in Biomedical Materials : Highly aromatic phenylalanine homopeptides, including those capped with Fmoc groups, can self-assemble into ordered nanostructures. This property is useful for developing materials for technological applications in medicine and biotechnology (Mayans & Alemán, 2020).

  • Antimicrobial Activity : Fmoc-modified amino acids, such as Fmoc-phenylalanine derivatives, can form hydrogels with potent antimicrobial activity. These materials are promising for biomedical applications due to their ability to inhibit bacterial growth and their biocompatibility (Misra et al., 2021).

  • Hydrogel Formation and Application : The modification of Fmoc-phenylalanine derivatives, such as monohalogenation, can enhance their self-assembly into amyloid-like fibrils and promote hydrogelation in aqueous solvents. This offers potential for designing small molecule hydrogelators for various applications (Ryan et al., 2010).

  • Solid-Phase Peptide Synthesis : Fmoc-protected amino acids, including Fmoc-L-homophenylalanine, are used in solid-phase peptide synthesis (SPPS), facilitating the synthesis of peptides and proteins for research and therapeutic applications (Crich & Banerjee, 2007).

  • Enhanced Biomedical Applications : Fmoc-modified amino acids and short peptides have significant potential in the fabrication of functional materials, including hydrogels, with applications in cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).

Safety And Hazards

Fmoc-L-homophenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be used .

Future Directions

Fmoc-L-homophenylalanine and other Fmoc-protected peptides and amino acids are gaining interest due to their ease of synthesis and cost-effectiveness . They are being studied for various biomedical applications, including as antimicrobial agents . The behavior of these compounds is still being studied, as the final material obtained is deeply dependent on the preparation method .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPCIUGLIZADU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375787
Record name Fmoc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-homophenylalanine

CAS RN

132684-59-4
Record name Fmoc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CR Jan, SY Kuo, JS Cheng, YK Lo, CP Liu, WC Chen - Life Sciences, 2003 - Elsevier
… Among them, NPC-14686 (Fmoc-L-homophenylalanine) has been commercialised and has been shown to prevent gastric mucosal lesions after compound 48/80 injection into rats [2]. …
Number of citations: 5 www.sciencedirect.com
JK Huang, CS Liu, WC Chen, SI Liu, SS Hsu… - Life sciences, 2006 - Elsevier
The effect of NPC-14686, a potential anti-inflammatory drug, on cytosolic free Ca 2+ levels ([Ca 2+ ] i ) and growth in PC3 human prostate cancer cells was examined by using fura-2 as …
Number of citations: 2 www.sciencedirect.com
YD Li, CT Chou, WZ Liang, HW Tseng, YC Fang… - Chin J Physiol, 2015 - cps.org.tw
… , CH and Jan, CR NPC-14686 (Fmoc-L-homophenylalanine)-induced Ca2+ increases and death … , WC Effect of NPC-14686 (Fmoc-L-homophenylalanine) on intracellular Ca2+ levels in …
Number of citations: 2 www.cps.org.tw
CR Jan, JL Wang, KJ Chou, JS Cheng, KC Lee… - International journal of …, 2000 - Elsevier
… The effect of NPC-14686 (Fmoc-l-homophenylalanine), a novel anti-inflammatory agent on intracellular free Ca 2+ concentrations ([Ca 2+ ] i ) in Madin Darby canine kidney (MDCK) …
Number of citations: 12 www.sciencedirect.com
JK Huang, CR Jan - Drug development research, 2000 - Wiley Online Library
… NPC-14686 (Fmoc-L-homophenylalanine), a novel antiinflammatory agent, increases intracellular Ca2+ concentrations ([Ca2+]i] in T24 bladder tumor cells. Using fura-2 as a Ca2+ …
Number of citations: 2 onlinelibrary.wiley.com
CC Ooi, NM Good, DB Williams… - Clinical and …, 2010 - Wiley Online Library
… The only exceptions to this were the very insoluble compounds 1-pyrenebutyrate, fmoc-l-homophenylalanine and l-β-homotyrosine, for which stock solutions were prepared at …
Number of citations: 21 onlinelibrary.wiley.com
CC Ooi, NM Good, DB Williams… - Clinical and …, 2010 - Wiley Online Library
… Two analogues, namely fmoc-l-homophenylalanine and 2-phenylbutyrate, produced greater LDH leakage from cells than butyrate. The vehicle controls had minimal effect on LDH …
Number of citations: 19 onlinelibrary.wiley.com
W Duprez, L Premkumar, MA Halili… - Journal of medicinal …, 2015 - ACS Publications
… Compounds 6, 7, 8, 9, 22, 24, and 28 were synthesized using their respective non-natural amino acids: Fmoc-l-homophenylalanine, Fmoc-3,3-diphenyl-l-alanine, Fmoc-l-pipecolic acid, …
Number of citations: 49 pubs.acs.org
J Gil, I Pastar, RA Houghten, S Padhee… - Frontiers in …, 2021 - frontiersin.org
… The Fmoc-D-aspartic acid α-allyl ester, Fmoc-D-homophenylalanine, Fmoc-L-homophenylalanine and Fmoc-D-homophenylalanine, N α –Fmoc-N β -4-methyltrityl -L-2,3-…
Number of citations: 4 www.frontiersin.org
SD Dahlhauser, SR Moor, MS Vera, JT York… - Cell Reports Physical …, 2021 - cell.com
… (Fmoc-HoPhe-ol): According to the general procedure for the reduction of Fmocamino acids: Fmoc-L-homophenylalanine (2.0 g, 4.982 mmol) gave a crude product that was then filtered …
Number of citations: 19 www.cell.com

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